Cas no 1546932-26-6 (4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine)

4-Bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative with a branched alkyl substituent at the 1-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom at the 4-position enhances reactivity for further functionalization, while the 2-ethylbutyl group may influence solubility and steric properties. Its well-defined structure and stability make it suitable for controlled synthetic applications, particularly in heterocyclic chemistry and medicinal chemistry research. The compound's purity and consistent performance are critical for reproducible results in complex synthetic pathways.
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine structure
1546932-26-6 structure
Product name:4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
CAS No:1546932-26-6
MF:C9H16BrN3
Molecular Weight:246.147440910339
CID:6169724
PubChem ID:82927358

4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
    • EN300-1107774
    • AKOS021246622
    • 1546932-26-6
    • インチ: 1S/C9H16BrN3/c1-3-7(4-2)5-13-6-8(10)9(11)12-13/h6-7H,3-5H2,1-2H3,(H2,11,12)
    • InChIKey: WAPLNHYNQAKJIJ-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NN(C=1)CC(CC)CC

計算された属性

  • 精确分子量: 245.05276g/mol
  • 同位素质量: 245.05276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 43.8Ų

4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1107774-0.25g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1107774-0.05g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1107774-1g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6 95%
1g
$842.0 2023-10-27
Enamine
EN300-1107774-0.1g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1107774-2.5g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1107774-5.0g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6
5g
$3520.0 2023-05-24
Enamine
EN300-1107774-1.0g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6
1g
$1214.0 2023-05-24
Enamine
EN300-1107774-0.5g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1107774-10.0g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6
10g
$5221.0 2023-05-24
Enamine
EN300-1107774-5g
4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine
1546932-26-6 95%
5g
$2443.0 2023-10-27

4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine 関連文献

4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amineに関する追加情報

Exploring the Properties and Applications of 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine (CAS No. 1546932-26-6)

In the realm of organic chemistry, 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine (CAS No. 1546932-26-6) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its pyrazole core substituted with a bromine atom and an ethylbutyl group, serves as a pivotal intermediate in pharmaceutical and agrochemical research. Researchers and industry professionals frequently search for terms like "pyrazole derivatives synthesis", "brominated amine applications", and "CAS 1546932-26-6 uses", reflecting the growing interest in its potential.

The molecular structure of 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine offers a blend of reactivity and stability, making it a valuable building block for designing novel compounds. Its bromine substituent enables further functionalization through cross-coupling reactions, a topic often explored in queries such as "Suzuki coupling with bromopyrazole" or "palladium-catalyzed reactions of pyrazole amines". Additionally, the ethylbutyl side chain enhances lipophilicity, a property highly sought after in drug discovery for improving membrane permeability.

Recent trends in sustainable chemistry have also spotlighted compounds like 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine, as researchers investigate greener synthesis routes. Searches for "eco-friendly pyrazole synthesis" or "catalysis in heterocyclic chemistry" align with efforts to minimize environmental impact while maintaining efficiency. This compound's role in catalysis and material science further expands its relevance, addressing contemporary demands for high-performance materials and energy-efficient processes.

From a pharmacological perspective, pyrazole derivatives are renowned for their bioactivity, and 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine is no exception. Its structural motifs are frequently associated with antimicrobial and anti-inflammatory properties, prompting queries like "pyrazole amines in drug development" and "brominated heterocycles biological activity". These investigations underscore the compound's potential in addressing global health challenges, particularly in the era of antibiotic resistance and chronic diseases.

In agrochemical applications, the compound's stability under varying environmental conditions makes it a candidate for developing next-generation crop protection agents. Searches such as "pyrazole-based pesticides" and "amine-functionalized agrochemicals" highlight its agricultural significance. As the industry shifts toward safer and more targeted solutions, 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine emerges as a key player in sustainable farming innovations.

Analytical techniques for characterizing this compound, including NMR spectroscopy and mass spectrometry, are another area of interest. Professionals often seek information on "spectral data of CAS 1546932-26-6" or "pyrazole amine characterization methods", emphasizing the need for precise identification and quality control in industrial and academic settings. These methodologies ensure the compound's consistency across batches, a critical factor in large-scale applications.

In conclusion, 4-bromo-1-(2-ethylbutyl)-1H-pyrazol-3-amine (CAS No. 1546932-26-6) stands at the intersection of innovation and practicality. Its multifaceted applications—spanning pharmaceuticals, agriculture, and materials science—coupled with its adaptability in modern synthetic strategies, make it a compound of enduring relevance. As research continues to uncover new possibilities, this pyrazole derivative will undoubtedly remain a focal point in scientific and industrial advancements.

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